![molecular formula C6H3ClFN3 B1373514 4-Azido-2-chloro-1-fluorobenzene CAS No. 85862-85-7](/img/structure/B1373514.png)
4-Azido-2-chloro-1-fluorobenzene
Overview
Description
4-Azido-2-chloro-1-fluorobenzene is a chemical compound with the molecular formula C6H3ClFN3 and a molecular weight of 171.56 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Azido-2-chloro-1-fluorobenzene consists of a benzene ring substituted with azido, chloro, and fluoro groups . The exact positions of these substituents on the benzene ring can influence the properties and reactivity of the molecule.Chemical Reactions Analysis
While specific reactions involving 4-Azido-2-chloro-1-fluorobenzene are not detailed in the search results, azides in general are known to participate in various chemical reactions. For instance, they can undergo reduction to form amines , and they can also participate in nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Chemical Properties
4-Azido-2-chloro-1-fluorobenzene and its derivatives have been explored in various chemical syntheses and properties studies. For instance, Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles using azidomethylbenzene derivatives, including 1-(azidomethyl)-4-fluorobenzene, demonstrating their potential in creating compounds with corrosion inhibiting properties for steels (Negrón-Silva et al., 2013). Similarly, Horio et al. (1996) investigated the electrochemical fluorination of halobenzenes, including 1-chloro-4-fluorobenzene, to understand the formation of various fluorinated compounds (Horio et al., 1996).
Materials Science and Engineering
In the field of materials science, Dave et al. (2012) synthesized new homologous series of liquid crystals using fluoroaniline derivatives, including 4-(4'-n-alkoxybenzoyloxy)-2-chlorophenylazo-4”-fluorobenzenes, highlighting their mesomorphic characteristics and potential applications in display technologies (Dave et al., 2012).
Nuclear Magnetic Resonance (NMR) Studies
Fluorine-containing compounds, such as 1-chloro-4-fluorobenzene, have been studied using NMR spectroscopy to analyze molecular structures and behaviors. Peebles et al. (2002) measured the rotational spectra and dipole moments of 1-chloro-4-fluorobenzene, providing insights into its molecular characteristics (Peebles et al., 2002).
Applications in Organic Synthesis
Compounds like 1-chloro-4-fluorobenzene have been utilized in organic synthesis. For example, Thonon et al. (2009) used a clickable peptide with fluorine-18 labeling involving 1-(azidomethyl)-4-[(18)F]-fluorobenzene, showcasing the compound's use in radiolabeling and PET imaging (Thonon et al., 2009).
Mechanism of Action
Mode of Action
The mode of action would also depend on the specific targets of the compound. For example, if the compound targets a protein, it might bind to the protein and alter its function. The azido group could potentially form a covalent bond with an alkyne group on the target molecule, leading to a change in the molecule’s structure and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the reactivity of the azido group could potentially be affected by the pH of the environment .
properties
IUPAC Name |
4-azido-2-chloro-1-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTIGEURUINHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.